2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Overview
Description
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is a chemical compound that features a pyridine ring and a pyrimidine ring, both of which are heterocyclic aromatic compounds The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol typically involves the formation of the pyrimidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-pyridinecarboxaldehyde with a suitable amine and a trifluoromethylating agent can yield the desired compound. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyrimidine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridine or pyrimidine rings .
Scientific Research Applications
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Mechanism of Action
The mechanism of action of 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This allows the compound to modulate biological pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridinyl)-4-pyrimidinol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)-4-pyrimidinol: Does not have the pyridine ring, affecting its overall reactivity and applications.
2-(4-Pyridinyl)-6-methyl-4-pyrimidinol: Contains a methyl group instead of a trifluoromethyl group, leading to variations in stability and activity.
Uniqueness
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is unique due to the presence of both the pyridine and pyrimidine rings, along with the trifluoromethyl group. This combination imparts distinct chemical stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(17)16-9(15-7)6-1-3-14-4-2-6/h1-5H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNMTBUCSOFHDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=O)N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211635 | |
Record name | 2-(4-Pyridinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501211635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204394-60-5 | |
Record name | 2-(4-Pyridinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204394-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Pyridinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501211635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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